(-)-Isocorypalmine
Overview
Description
(S)-tetrahydrocolumbamine is a berberine alkaloid consisting of columbamine having four extra hydrogens at positions 5, 8, 13 and 13a and (S)-configuration. It is a berberine alkaloid and an organic heterotetracyclic compound. It is functionally related to a columbamine.
(S)-Tetrahydrocolumbamine is a natural product found in Hydrastis canadensis, Corydalis solida, and other organisms with data available.
Scientific Research Applications
Dopamine Receptor Ligand : Tetrahydrocolumbamine, isolated from Polygala tenuifolia Willd., has been identified as a dopamine receptor ligand. It inhibits the binding of certain ligands to rat striatum membranes, indicating potential for neurological applications (Shen, Witt, Dekermendjian, & Nielsen, 1994).
Metabolite Characterization : A study characterized the in vitro metabolites of tetrahydrocolumbamine in rat liver S9, revealing its primary metabolic pathways, which include O-demethylenation. This research contributes to understanding the pharmacokinetics and metabolism of the compound (Lin et al., 2018).
Enzymatic Studies in Alkaloid Biosynthesis : Tetrahydrocolumbamine has been shown to be converted to tetrahydropalmatine by a specific methyltransferase. This research provides insight into the late stages of protoberberine alkaloid biosynthesis (Beecher & Kelleher, 1984).
Role in Berberine Synthesis : An enzyme system was found to catalyze the formation of the methylenedioxy bridge in berberine synthesis from tetrahydrocolumbamine. This research is significant for understanding the biosynthesis of berberine, a compound with various medicinal applications (Rueffer & Zenk, 1994).
Phytocannabinoid-Terpenoid Interactions : A review discussed the potential synergy of various phytocannabinoids, including tetrahydrocolumbamine, with terpenoids in cannabis. Such interactions could have implications for treatment of various conditions like pain, inflammation, and anxiety (Russo, 2011).
Screening of Bioactive Components in Traditional Chinese Medicine : Tetrahydrocolumbamine was identified as one of the β2 adrenergic receptor-targeting compounds in traditional Chinese medicine, indicating its potential therapeutic applications (Gao et al., 2019).
Safety and Hazards
Tetrahydrocolumbamine has certain toxicity . During use, contact with eyes, skin, and inhalation of its dust should be avoided . It should be stored properly, and contact with oxidants and other substances should be avoided as much as possible . Personal protective measures, such as wearing gloves and protective glasses, should be taken during use .
Relevant Papers
There are several relevant papers on Tetrahydrocolumbamine, but detailed analysis of these papers is beyond the scope of this response .
Properties
IUPAC Name |
(13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFKJOFJHSVROC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964043 | |
Record name | 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-34-1 | |
Record name | (-)-Tetrahydrocolumbamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocorypalmine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCORYPALMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX470OL19D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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